

Application Notes and Protocols for C-171, a STING Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SET-171

Cat. No.: B15614049

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and experimental use of C-171, a potent inhibitor of the STIMULATOR of Interferon Genes (STING) pathway.

Introduction to C-171

C-171, with the chemical name N-(4-hexylphenyl)-5-nitro-2-furancarboxamide and CAS number 2244881-69-2, is a selective small-molecule inhibitor of STING. It acts by covalently binding to the transmembrane cysteine residue Cys91 of both human and mouse STING. This modification inhibits the palmitoylation of STING, a critical post-translational modification required for its activation and subsequent downstream signaling. By preventing STING palmitoylation, C-171 effectively blocks the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), ultimately inhibiting the production of type I interferons (IFNs) and other inflammatory cytokines.

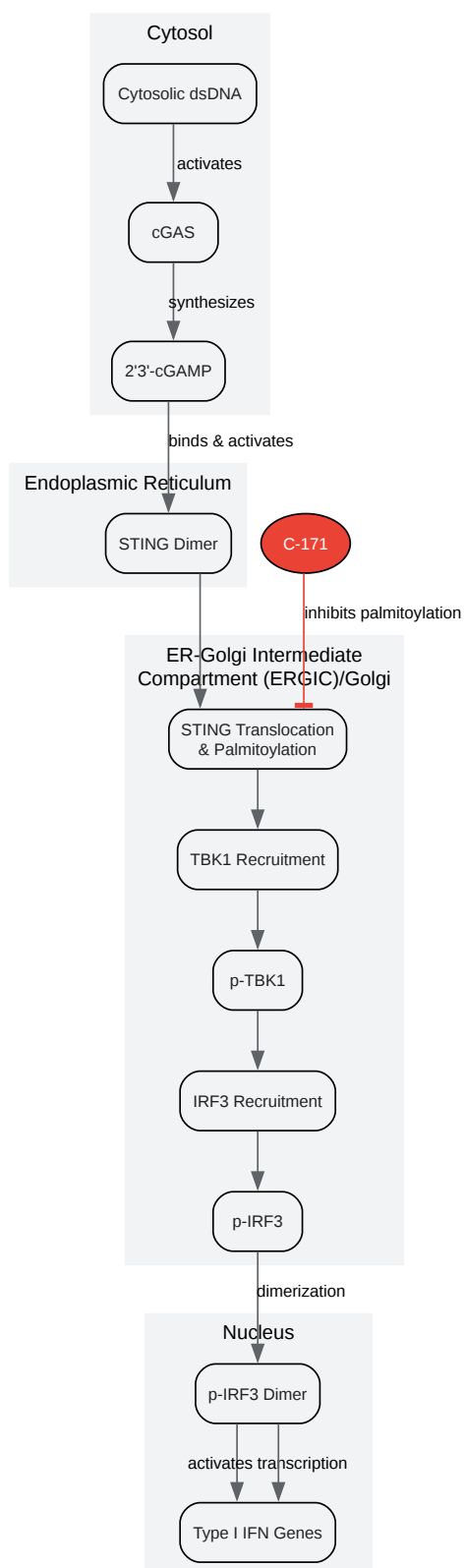
Commercial Sources and Purity of C-171

For researchers and drug development professionals, sourcing high-purity C-171 is crucial for reliable and reproducible experimental results. Several commercial suppliers offer C-171, and the available purity levels are summarized in the table below.

Supplier	Catalog Number	Purity
Cayman Chemical	25858	≥98% [1]
Selleck Chemicals	E0128	99.96%
LKT Laboratories	C000171	≥98% [2] [3]
MedKoo Biosciences	531171	Not Specified

Signaling Pathway of STING Inhibition by C-171

The canonical cGAS-STING signaling pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA. The following diagram illustrates the pathway and the point of inhibition by C-171.



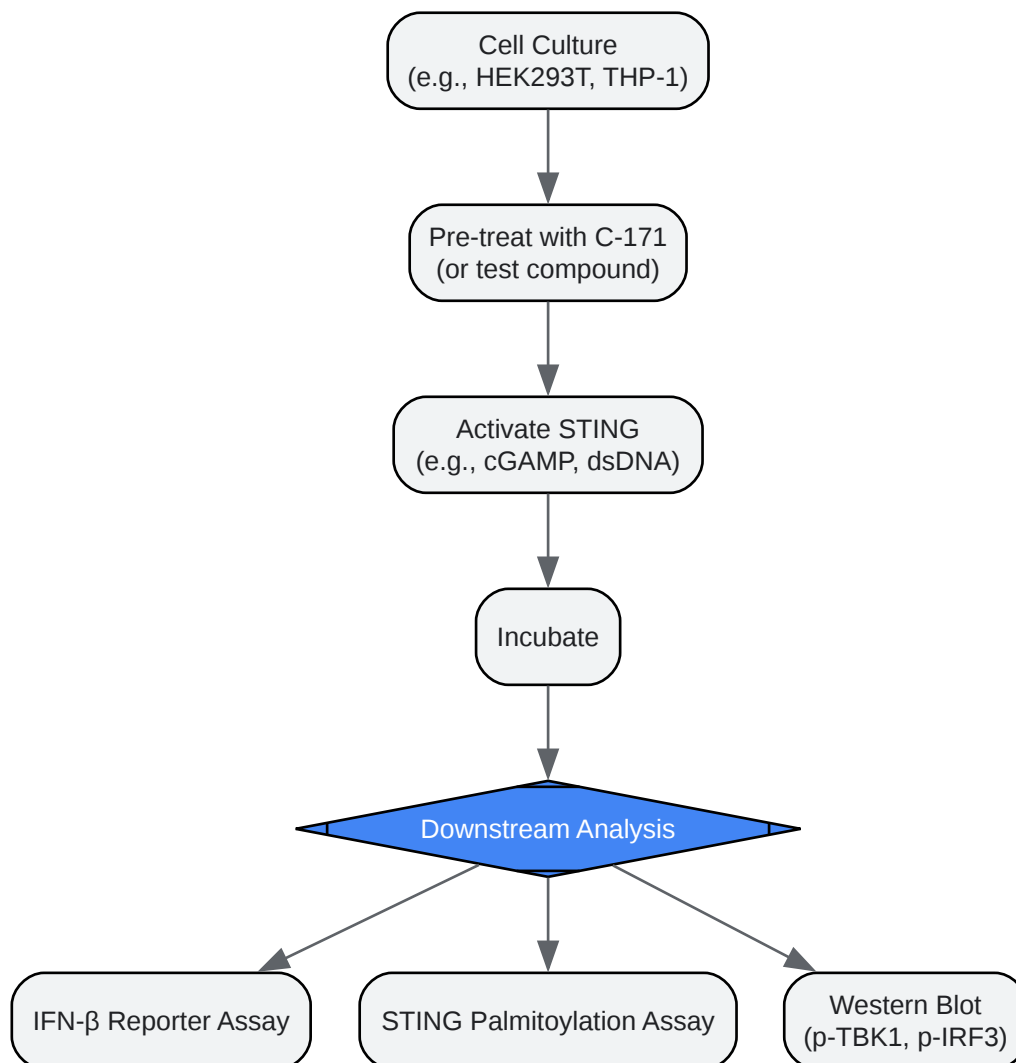
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Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.

Experimental Workflow for Characterizing C-171

Activity

A general experimental workflow to characterize the inhibitory activity of C-171 on the STING pathway is depicted below. This workflow can be adapted for screening and validating novel STING inhibitors.



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Caption: A general experimental workflow for evaluating the inhibitory activity of C-171.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of C-171 on the STING pathway.

Protocol 1: IFN- β Promoter Luciferase Reporter Assay

This assay quantitatively measures the activation of the IFN- β promoter, a downstream target of STING signaling, in response to a STING agonist and the inhibitory effect of C-171.

Materials:

- HEK293T cells
- IFN- β promoter-luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Transfection reagent (e.g., Lipofectamine)
- STING agonist (e.g., 2'3'-cGAMP)
- C-171
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- **Cell Seeding:** Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
- **Transfection:** Co-transfect the cells with the IFN- β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- **Compound Treatment:** After 24 hours of transfection, pre-treat the cells with varying concentrations of C-171 (e.g., 0.01 to 10 μ M) for 1-2 hours. Include a vehicle control (e.g., DMSO).

- **STING Activation:** Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 1-5 µg/mL), for 6-8 hours. Include a non-stimulated control.
- **Cell Lysis and Luciferase Measurement:** Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of IFN-β promoter activity relative to the unstimulated control and determine the dose-dependent inhibition by C-171.

Protocol 2: Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation

This protocol allows for the detection and semi-quantification of STING palmitoylation and its inhibition by C-171.

Materials:

- Cells expressing STING (e.g., THP-1 or transfected HEK293T)
- C-171
- STING agonist (e.g., 2'3'-cGAMP)
- Lysis buffer (with protease inhibitors)
- N-ethylmaleimide (NEM)
- Hydroxylamine (HAM)
- Biotin-HPDP
- Streptavidin-agarose beads
- SDS-PAGE and Western blot reagents
- Anti-STING antibody

Procedure:

- **Cell Treatment and Lysis:** Treat cells with a STING agonist in the presence or absence of C-171. Lyse the cells in a buffer containing protease inhibitors.
- **Blocking of Free Thiols:** Block free thiol groups by incubating the cell lysates with NEM.
- **Cleavage of Thioester Bonds:** Cleave the thioester linkage of palmitoylated cysteines by treating the lysates with hydroxylamine (HAM). A control sample should be treated with a neutral buffer instead of HAM.
- **Biotinylation of Newly Exposed Thiols:** Label the newly exposed thiol groups (previously palmitoylated) with Biotin-HPDP.
- **Affinity Purification of Biotinylated Proteins:** Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (palmitoylated) proteins.
- **Elution and Western Blot Analysis:** Elute the captured proteins from the beads and analyze the presence of STING by Western blotting using an anti-STING antibody.
- **Data Analysis:** Compare the amount of pulled-down STING between the C-171 treated and untreated samples to assess the inhibition of palmitoylation.

Protocol 3: Western Blot for Phosphorylated TBK1 and IRF3

This protocol is used to detect the phosphorylation of TBK1 and IRF3, key downstream events in the STING signaling pathway, and their inhibition by C-171.

Materials:

- Cells expressing STING (e.g., THP-1 or transfected HEK293T)
- C-171
- STING agonist (e.g., 2'3'-cGAMP)
- Lysis buffer (with phosphatase and protease inhibitors)

- SDS-PAGE and Western blot reagents
- Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- **Cell Treatment and Lysis:** Treat cells with a STING agonist for a specified time (e.g., 0, 15, 30, 60 minutes) in the presence or absence of C-171. Lyse the cells in a buffer containing both phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane and then incubate with primary antibodies against phosphorylated and total TBK1 and IRF3 overnight at 4°C.
- **Detection:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels. Compare the levels of phosphorylated TBK1 and IRF3 between C-171 treated and untreated samples.

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- To cite this document: BenchChem. [Application Notes and Protocols for C-171, a STING Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614049#commercial-sources-and-purity-of-c-171]

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